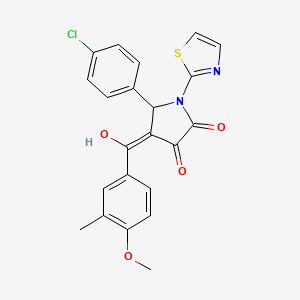![molecular formula C15H16N4 B5366115 5-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole](/img/structure/B5366115.png)
5-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole is not fully understood. However, it has been suggested that this compound exerts its biological activity by interacting with specific targets, including enzymes and receptors, in the body. This interaction can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including tyrosine kinases and proteases, and can also modulate the activity of various receptors, including G protein-coupled receptors. In vivo studies have shown that this compound can exert anti-inflammatory, anti-tumor, and hypoglycemic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole in lab experiments is its high potency and selectivity towards specific targets. This makes it an ideal compound for studying the mechanism of action of various enzymes and receptors. However, one of the main limitations of using this compound is its low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 5-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole in scientific research. One of the main directions is the development of new drug candidates based on this compound for the treatment of various diseases. Another direction is the synthesis of new organic materials based on this compound for various applications, including optoelectronics and energy storage. Additionally, the use of this compound as a catalyst for various reactions, including asymmetric synthesis and polymerization, is another promising direction for future research.
Méthodes De Synthèse
The synthesis method of 5-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole involves the reaction of 2-isopropyl-1H-imidazole-1-carboxaldehyde with 4-bromoaniline in the presence of a palladium catalyst. The resulting intermediate is then reacted with hydrazine hydrate to produce the final compound.
Applications De Recherche Scientifique
5-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In material science, it has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. In catalysis, this compound has shown potential as a catalyst for various reactions, including C-H activation and cross-coupling reactions.
Propriétés
IUPAC Name |
2-propan-2-yl-1-[4-(1H-pyrazol-5-yl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-11(2)15-16-9-10-19(15)13-5-3-12(4-6-13)14-7-8-17-18-14/h3-11H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLAYBWENOTYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate](/img/structure/B5366039.png)
![3-amino-2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5366045.png)

![ethyl 5-(2,5-dimethoxyphenyl)-2-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5366054.png)
![7-(3-chlorophenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5366060.png)

![3-[(dimethylamino)methyl]-1-[(2-phenyl-4-quinolinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5366066.png)
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5366071.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5366083.png)
![7-chloro-2-[2-(5-chloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5366100.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5366102.png)
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5366110.png)

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5366114.png)